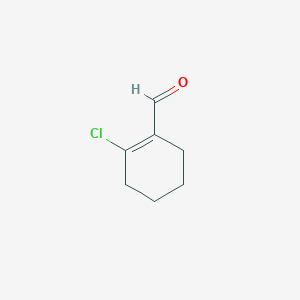

2-Chlorocyclohex-1-enecarbaldehyde

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chlorocyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO/c8-7-4-2-1-3-6(7)5-9/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPFOCFIHOUPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473012 | |

| Record name | 2-CHLOROCYCLOHEX-1-ENECARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1680-73-5 | |

| Record name | 2-CHLOROCYCLOHEX-1-ENECARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chlorocyclohex 1 Enecarbaldehyde and Its Precursors

Vilsmeier–Haack Reaction as a Primary Synthetic Route to 2-Chlorocyclohex-1-enecarbaldehyde

The Vilsmeier-Haack reaction is a widely used and effective method for synthesizing this compound. researchgate.netchemistrysteps.com This one-pot process involves reacting a cyclic ketone, like cyclohexanone (B45756), with a Vilsmeier reagent. researchgate.netchemistrysteps.com The Vilsmeier reagent, a substituted chloroiminium ion, is generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and an acid chloride like phosphoryl chloride (POCl₃) or oxalyl chloride. chemeurope.comnrochemistry.com The reaction results in both the formylation and chlorination of the starting ketone.

Optimization of Reaction Parameters and Reagent Stoichiometry

The efficiency of the Vilsmeier-Haack reaction is highly dependent on optimizing reaction conditions. Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, and the molar ratios of the reactants. For example, the reaction can be performed by adding phosphorus oxychloride to a solution of the substrate in DMF, or by adding the Vilsmeier reagent directly.

A typical experimental procedure involves adding (Chloromethylene)dimethyliminium chloride to a solution of the substrate in DMF at a controlled temperature. nrochemistry.com After stirring for several hours, the reaction is quenched, and the product is extracted and purified. nrochemistry.com The yield of this compound can be significantly influenced by these parameters. For instance, using DMF as a solvent has been shown to lead to higher yields and shorter reaction times compared to other solvents like benzene (B151609) or dichloroethane in related formylation reactions. mdpi.com

Table 1: Example of Vilsmeier-Haack Reaction Conditions

| Parameter | Condition |

|---|---|

| Substrate | Cyclohexanone |

| Reagent | (Chloromethylene)dimethyliminium Chloride (Vilsmeier Reagent) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 0 °C to room temperature |

| Stoichiometry | 1.5 equivalents of Vilsmeier reagent |

| Reaction Time | ~6.5 hours |

| Workup | Addition of aqueous sodium acetate (B1210297) solution |

| Purification | Silica gel column chromatography |

| Approximate Yield | 77% |

Data adapted from a representative experimental procedure. nrochemistry.com

Mechanistic Aspects of Vilsmeier–Haack Formylation in Cyclic Systems

The mechanism of the Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium cation, from the reaction of DMF and phosphorus oxychloride. chemeurope.com This reagent is then attacked by an electron-rich species, in this case, the enol or enolate form of cyclohexanone.

This electrophilic substitution leads to the formation of an iminium ion intermediate. chemeurope.comnrochemistry.com Subsequent hydrolysis of this intermediate during the workup phase yields the final product, this compound. chemeurope.comorganic-chemistry.org The Vilsmeier reagent is considered a weak electrophile, which is why the reaction works well with electron-rich compounds. chemistrysteps.comnrochemistry.com

Alternative Synthetic Approaches to α-Chlorocyclohex-1-enecarbaldehydes

While the Vilsmeier-Haack reaction is a primary method, other synthetic strategies exist for producing 2-chlorocyclohex-1-enecarbaldehydes.

Generation from Related Halogenated Cyclohexenones

An alternative route involves the modification of existing halogenated cyclohexenones. This approach allows for the synthesis of specific isomers that might be challenging to obtain through other methods. The synthesis of various cyclohexenone derivatives has been explored through different catalytic methods. organic-chemistry.org

Conversion from Precursor Cyclic Systems with Controlled Halogenation

Another strategy is the controlled halogenation of a cyclohexenecarbaldehyde precursor. This method involves the selective introduction of a chlorine atom at the desired position on a pre-existing aldehyde.

Synthesis of Derivatives Leading to this compound Analogs

The synthetic methodologies for this compound can be adapted to produce a range of analogs. By using substituted cyclohexanones as starting materials, derivatives with various substitution patterns on the cyclohexene (B86901) ring can be synthesized. For example, the Vilsmeier-Haack reaction has been successfully applied to 1-cyclopropyl-2-arylethanones to create different heterocyclic compounds depending on the reaction temperature. nih.gov This demonstrates the versatility of the reaction in generating diverse molecular structures. The resulting this compound and its derivatives are valuable intermediates in organic synthesis, for instance, in the preparation of 2-mercaptocyclohex-1-enecarboxaldehydes. researchgate.net

Synthesis of 3-Benzylidene-2-chlorocyclohex-1-enecarbaldehyde Analogs

The synthesis of chalcone (B49325) analogs derived from 3-benzylidene-2-chlorocyclohex-1-enecarbaldehyde represents a notable extension of its chemical utility. These chalcones, which are α,β-unsaturated ketones, are prepared through the reaction of the parent benzylidene derivative with a variety of aromatic and heterocyclic ketones.

The synthetic process commences with the benzylidene derivative of this compound. This intermediate is then subjected to a Claisen-Schmidt condensation reaction with different ketone compounds. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol. The base facilitates the deprotonation of the ketone, which then acts as a nucleophile, attacking the aldehyde group of the benzylidene derivative. Subsequent dehydration of the resulting aldol (B89426) adduct yields the final chalcone product.

A range of chalcone analogs has been synthesized using this method, incorporating various substituted aromatic and heterocyclic moieties from the ketone starting material. The structural diversity of these analogs allows for the exploration of their chemical and biological properties.

Below is a table summarizing the synthesis of representative 3-benzylidene-2-chlorocyclohex-1-enecarbaldehyde analogs:

| Compound Name | Reactant Ketone | Yield (%) | Melting Point (°C) |

| 3-(3-Benzylidene-2-chloro-cyclohex-1-enyl)-1-phenyl-propenone | Acetophenone | 68 | 160-162 |

| 3-(3-Benzylidene-2-chloro-cyclohex-1-enyl)-1-(4-methoxyphenyl)-propenone | 4-Methoxyacetophenone | 75 | 155-157 |

| 3-(3-Benzylidene-2-chloro-cyclohex-1-enyl)-1-(furan-2-yl)-propenone | 2-Acetylfuran | 72 | 152-153 |

| 3-(3-Benzylidene-2-chloro-cyclohex-1-enyl)-1-(thiophen-2-yl)-propenone | 2-Acetylthiophene | 70 | 165-167 |

Stereoselective Synthesis of Chlorinated Cyclohexenecarbaldehyde Precursors

The stereoselective synthesis of precursors to chlorinated cyclohexenecarbaldehydes is crucial for controlling the three-dimensional structure of the final products. A key reaction employed for the introduction of the aldehyde group onto a chlorinated cyclohexene ring is the Vilsmeier-Haack reaction. numberanalytics.comchemistrysteps.comthieme-connect.comyoutube.com This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus halide such as phosphorus oxychloride (POCl₃). numberanalytics.comchemistrysteps.comthieme-connect.comyoutube.com

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich alkenes. thieme-connect.comyoutube.com In the context of synthesizing precursors for this compound, the starting material would be a suitable chlorocyclohexene derivative. The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. chemistrysteps.comyoutube.com The double bond of the chlorocyclohexene attacks this electrophile, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde. chemistrysteps.comyoutube.com

The regioselectivity of the Vilsmeier-Haack reaction on unsymmetrical alkenes is influenced by both electronic and steric factors. For chlorocyclohexene derivatives, the electron-withdrawing nature of the chlorine atom and the steric environment of the double bond direct the position of formylation. While the Vilsmeier-Haack reaction itself does not inherently create a new stereocenter at the formylated carbon, the stereochemistry of the starting chlorocyclohexene can be preserved in the product. Therefore, by starting with a stereochemically defined chlorocyclohexene, it is possible to achieve a stereoselective synthesis of the chlorinated cyclohexenecarbaldehyde precursor.

The general transformation can be represented as follows:

Chlorocyclohexene Derivative + Vilsmeier Reagent (DMF/POCl₃) → Iminium Salt Intermediate --(H₂O)--> Chlorinated Cyclohexenecarbaldehyde Precursor

This methodology provides a direct route to these important precursors, which can then be used in further synthetic elaborations.

Mechanistic Investigations of Reactions Involving 2 Chlorocyclohex 1 Enecarbaldehyde

Fundamental Reactivity Patterns of α-Chloro-α,β-Unsaturated Aldehydes

α-Chloro-α,β-unsaturated aldehydes are characterized by a conjugated system where the p-orbitals of the carbonyl group, the double bond, and the chlorine atom overlap. This electronic arrangement leads to distinct reactivity at multiple sites within the molecule.

Electrophilic Addition Pathways at the Carbon-Carbon Double Bond

The carbon-carbon double bond in α,β-unsaturated aldehydes is generally less reactive towards electrophiles compared to simple alkenes due to the electron-withdrawing nature of the carbonyl group. However, electrophilic addition can still occur, often requiring specific conditions or catalysts. The presence of the chlorine atom at the α-position further influences the regioselectivity of the addition by affecting the electron distribution within the double bond.

Research into electrophilic additions to unsaturated systems has provided a general framework for understanding these reactions. pageplace.de The reaction typically proceeds through a carbocationic intermediate or transition state. pageplace.de The stability of this intermediate is a key factor in determining the reaction pathway. In the case of 2-chlorocyclohex-1-enecarbaldehyde, the electrophile would preferentially attack the β-carbon to form a more stabilized carbocation, influenced by both the resonance effect of the aldehyde and the inductive effect of the chlorine.

Nucleophilic Attack at the Carbonyl Center and Vinylic Carbon

The conjugated system of α,β-unsaturated aldehydes presents two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon of the double bond (1,4-conjugate addition). pressbooks.pubrsc.orglibretexts.org The distribution between these two pathways is influenced by several factors, including the nature of the nucleophile (hard vs. soft), the substrate, and the reaction conditions. youtube.com

Resonance structures illustrate that both the carbonyl carbon and the β-carbon possess a partial positive charge, making them electrophilic. pressbooks.pub Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition at the sterically less hindered carbonyl carbon. rsc.org In contrast, softer nucleophiles, like cuprates, amines, and thiols, generally favor 1,4-conjugate addition. pressbooks.pubyoutube.comfiveable.me The initial product of conjugate addition is a resonance-stabilized enolate ion, which is then protonated at the α-carbon. libretexts.org

The presence of the α-chloro substituent in this compound introduces an additional potential site for nucleophilic attack at the vinylic carbon, which can lead to substitution reactions. researchgate.net However, direct nucleophilic substitution at a vinylic carbon is generally difficult. britannica.comwikipedia.org

Cycloaddition Reactions with this compound as a Dienophile

The electron-deficient nature of the double bond in α,β-unsaturated aldehydes makes them excellent dienophiles in Diels-Alder reactions. wikipedia.orglibretexts.orgmasterorganicchemistry.com This [4+2] cycloaddition is a powerful tool for the formation of six-membered rings with high stereocontrol. wikipedia.orglibretexts.org

Diels-Alder Reactions and Regioselectivity

In a Diels-Alder reaction, this compound would react with a conjugated diene to form a cyclohexene (B86901) derivative. The regioselectivity of this reaction, which determines the relative orientation of the substituents on the newly formed ring, is a critical aspect. masterorganicchemistry.com

The regiochemical outcome is governed by the electronic properties of both the diene and the dienophile. masterorganicchemistry.comchemtube3d.com In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. organic-chemistry.org The regioselectivity can often be predicted by considering the frontier molecular orbitals (FMO) of the reactants, specifically the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. chemtube3d.comorganic-chemistry.org Theoretical studies using methods like density functional theory (DFT) have been employed to predict and explain the regioselectivity in Diels-Alder reactions involving similar substituted systems. researchgate.netnih.govmdpi.com The presence of the chloro and aldehyde groups on the dienophile significantly influences the LUMO energy and the coefficients of the atomic orbitals, thereby directing the regiochemical outcome. chemtube3d.com

Investigation of [4+2] and [2+2] Cycloaddition Modes in Related Cycloalkadienes

While the [4+2] Diels-Alder reaction is the most common cycloaddition pathway, other modes, such as [2+2] cycloadditions, can also occur, particularly under photochemical conditions or with specific substrates. libretexts.orgnih.gov The competition between [4+2] and [2+2] cycloaddition has been a subject of interest. nih.govresearchgate.net For instance, some enzymes have been found to catalyze competing [2+2] and [4+2] cycloadditions. nih.gov Tandem [4+2]/[2+2] cycloaddition reactions have also been reported, leading to complex polycyclic structures. acs.org The specific reaction conditions and the nature of the reacting partners determine which cycloaddition mode is favored. researchgate.net

Substitution and Elimination Pathways of the Vinylic Chlorine

Vinylic halides, such as this compound, are generally unreactive towards nucleophilic substitution under standard SN1 or SN2 conditions. britannica.comwikipedia.org The increased s-character of the sp2-hybridized carbon and the potential for delocalization of the lone pairs on the halogen contribute to a stronger carbon-halogen bond.

However, substitution of the vinylic chlorine can be achieved under specific conditions, often proceeding through an addition-elimination mechanism. organic-chemistry.org In this pathway, a nucleophile adds to the double bond, and subsequent elimination of the chloride ion regenerates the double bond with the nucleophile now attached.

Elimination reactions of vinylic halides to form alkynes are also possible, though they typically require very strong bases. britannica.comechemi.com The stereochemistry of the starting vinylic halide is crucial for the E2 elimination mechanism, which generally requires an anti-periplanar arrangement of the proton to be removed and the leaving group. stackexchange.com The dehydrohalogenation of a vinylic halide is a key step in the preparation of alkynes from dihalides. libretexts.orgmasterorganicchemistry.com

The table below summarizes the key mechanistic pathways discussed:

| Reaction Type | Key Features | Relevant Substrates/Reagents |

| Electrophilic Addition | Proceeds via a carbocationic intermediate. | Electrophiles (e.g., H+, Br+) |

| Nucleophilic Addition | Can occur at the carbonyl (1,2) or β-carbon (1,4). | Nucleophiles (e.g., organolithiums, cuprates, amines) |

| Diels-Alder Cycloaddition | [4+2] cycloaddition forming a six-membered ring. | Conjugated dienes |

| Vinylic Substitution | Often proceeds via an addition-elimination mechanism. | Strong nucleophiles |

| Vinylic Elimination | Requires a strong base and specific stereochemistry. | Strong bases (e.g., NaNH2) |

Dehydrohalogenation Mechanisms in Halogenated Cyclohexenes

Dehydrohalogenation is a common reaction for halogenated cycloalkenes, leading to the formation of a new double bond. In the case of this compound, this reaction would involve the removal of the chlorine atom and a proton from an adjacent carbon. This process is typically base-induced.

The mechanism of dehydrohalogenation can proceed through either an E2 (bimolecular elimination) or an E1cB (unimolecular elimination via conjugate base) pathway.

E2 Mechanism: This is a concerted process where a strong base abstracts a proton from the carbon adjacent to the one bearing the chlorine, while simultaneously, the chlorine atom departs as a chloride ion. The transition state involves the base, the substrate, and the departing leaving group. For the E2 reaction to occur efficiently, a specific anti-periplanar geometry between the proton to be abstracted and the leaving group is generally preferred.

E1cB Mechanism: This is a two-step mechanism that is favored when the proton to be removed is particularly acidic. In the first step, a base abstracts the acidic proton to form a carbanion intermediate (the conjugate base). The presence of the electron-withdrawing aldehyde group in this compound can stabilize this carbanion through resonance. In the second, slower step, the leaving group (chloride) departs from the carbanion to form the new double bond. Given the potential for carbanion stabilization, the E1cB pathway is a plausible mechanism for the dehydrohalogenation of this compound.

The product of dehydrohalogenation would be cyclohex-1,2-diene-1-carbaldehyde, a highly reactive and strained cyclic allene. researchgate.net Due to its instability, it would likely be trapped in situ by other reagents present in the reaction mixture. researchgate.net

Redox Transformations of this compound

Redox reactions involve the transfer of electrons, leading to changes in the oxidation states of atoms within a molecule. yale.edu For this compound, both the aldehyde group and the carbon-chlorine bond can participate in redox transformations.

Oxidative Processes, including Esterification

The aldehyde group of this compound is susceptible to oxidation to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents.

A subsequent or concurrent reaction is esterification. Oxidative esterification provides a direct route from the aldehyde to an ester. organic-chemistry.org This can be accomplished using an oxidant in the presence of an alcohol. For example, N-heterocyclic carbenes (NHCs) can catalyze the oxidation of aldehydes to esters in the presence of an oxidizing agent like manganese(IV) oxide and an alcohol. organic-chemistry.org Another method involves the use of vanadium catalysts with hydrogen peroxide in an alcohol as the solvent. organic-chemistry.org These methods are often efficient and can proceed under mild conditions. organic-chemistry.org

| Oxidative Process | Reagents | Product |

| Oxidation | Standard oxidizing agents (e.g., KMnO₄, CrO₃) | 2-Chlorocyclohex-1-enecarboxylic acid |

| Oxidative Esterification | N-Heterocyclic Carbene, MnO₂, Alcohol | Methyl 2-chlorocyclohex-1-enecarboxylate (with methanol) |

| Oxidative Esterification | Vanadium pentoxide, H₂O₂, Alcohol | Alkyl 2-chlorocyclohex-1-enecarboxylate |

Reductive Pathways of the Aldehyde Group and Halogen

The aldehyde group can be readily reduced to a primary alcohol. This is a common transformation in organic synthesis and can be achieved with a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The product of this reduction would be (2-chlorocyclohex-1-enyl)methanol.

The carbon-chlorine bond can also undergo reduction, a process known as hydrodehalogenation. This typically requires stronger reducing conditions or specific catalysts. For instance, catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a source of hydrogen can cleave the C-Cl bond, replacing the chlorine atom with a hydrogen atom. It is also possible for both the aldehyde and the vinyl chloride to be reduced under certain conditions.

| Reductive Pathway | Reagents | Product |

| Aldehyde Reduction | NaBH₄ or LiAlH₄ | (2-Chlorocyclohex-1-enyl)methanol |

| Dehalogenation | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Cyclohex-1-enecarbaldehyde |

| Combined Reduction | Stronger reducing agents/harsher conditions | Cyclohex-1-ylmethanol |

Complex Cascade and Domino Reactions Initiated by this compound

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. wikipedia.orgbaranlab.org These reactions are highly efficient in building molecular complexity from simple starting materials. ub.edu this compound, with its multiple reactive sites, is a suitable substrate to initiate such complex transformations.

For example, a reaction could be initiated by a nucleophilic attack on the aldehyde or the vinyl chloride. The resulting intermediate could then undergo a series of intramolecular cyclizations or rearrangements. One such reported cascade reaction involves the synthesis of thiazole (B1198619) derivatives. nih.gov While not starting from this compound itself, similar principles can be applied. A plausible cascade could involve an initial intermolecular reaction, such as a Michael addition, followed by an intramolecular cyclization and elimination. nih.gov

The efficiency of a cascade reaction is a key feature, offering benefits such as high atom economy and reduced waste generation. wikipedia.orgnih.gov

Studies on the Chemical Reactivity of Halogenated Cycloalkenes

The chemical reactivity of halogenated cycloalkenes is influenced by several factors, including the ring size, the position of the halogen and the double bond, and the presence of other functional groups. studysmarter.co.uk The halogen atom exerts both an inductive electron-withdrawing effect and a resonance electron-donating effect.

In the case of this compound, the chlorine atom and the aldehyde group are in a vinylic position relative to each other. The electron-withdrawing nature of both the chlorine and the aldehyde group deactivates the double bond towards electrophilic attack. However, as discussed earlier, it activates the molecule for nucleophilic attack.

The reactivity of the carbon-halogen bond in halogenated cycloalkenes is generally lower than in saturated haloalkanes due to the increased s-character of the sp²-hybridized carbon, which leads to a stronger bond. ncert.nic.in Reactions involving the cleavage of this bond, such as nucleophilic substitution and elimination, often require more forcing conditions or specific catalytic systems.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chlorocyclohex 1 Enecarbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentnih.govnist.govbeilstein-journals.orgnist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring protons. In 2-chlorocyclohex-1-enecarbaldehyde, the aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9-10 ppm, due to the deshielding effect of the carbonyl group. The protons on the cyclohexene (B86901) ring would exhibit complex splitting patterns in the aliphatic region of the spectrum.

A related compound, chlorocyclohexane, shows a signal for the proton attached to the same carbon as the chlorine at approximately 4.01 ppm. chemicalbook.com The other protons on the ring appear in a broad multiplet between 1.12 and 2.29 ppm. chemicalbook.com While not a direct analogue, this provides a baseline for the expected chemical shifts of the cyclohexene ring protons in this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehydic H | 9.0 - 10.0 | s |

| Vinylic H | - | - |

| Allylic CH₂ | ~2.2 - 2.5 | m |

| Other Ring CH₂ | ~1.6 - 2.0 | m |

This table is predictive and based on general principles of NMR spectroscopy. Actual values may vary.

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. For this compound, distinct signals are expected for the carbonyl carbon, the two vinylic carbons of the double bond, and the four sp³-hybridized carbons of the cyclohexene ring.

The carbonyl carbon of the aldehyde is typically observed in the highly deshielded region of the spectrum, around δ 190-200 ppm. The vinylic carbon bonded to the chlorine atom (C-2) would be deshielded, while the vinylic carbon attached to the aldehyde group (C-1) would also be in the olefinic region. The remaining four carbons of the cyclohexene ring would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 190 - 200 |

| C-1 | 130 - 140 |

| C-2 | 135 - 145 |

| C-3, C-4, C-5, C-6 | 20 - 40 |

This table is predictive and based on general principles of NMR spectroscopy. Actual values may vary.

To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the cyclohexene ring, allowing for the tracing of the ring system. youtube.comemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple-Quantum Correlation) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond couplings). sdsu.edu It is instrumental in assigning the carbon signal for each protonated carbon in the molecule. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range couplings). sdsu.edu This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon and the vinylic carbons, by observing their correlations with nearby protons. emerypharma.com For example, the aldehydic proton should show an HMBC correlation to the C-1 and C-2 carbons.

These 2D NMR experiments, when used in combination, provide a comprehensive and detailed map of the molecular structure of this compound. youtube.comresearchgate.net

Oxygen-17 (¹⁷O) NMR spectroscopy is a sensitive probe of the electronic environment of the carbonyl group. researchgate.net In α,β-unsaturated carbonyl systems, the chemical shift of the carbonyl oxygen is influenced by conjugation and substituent effects. mdpi.comfao.orgdocumentsdelivered.com The conjugation of the double bond with the carbonyl group generally leads to a shielding effect (upfield shift) compared to their saturated counterparts. researchgate.net The presence of an electron-withdrawing chlorine atom on the double bond in this compound would be expected to deshield the carbonyl oxygen, resulting in a downfield shift. The torsion angle between the carbonyl group and the vinyl moiety also strongly influences the ¹⁷O NMR chemical shift. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identificationnih.govnist.govnist.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) and the carbon-carbon double bond (C=C).

C=O Stretch : A strong absorption band is expected in the region of 1680-1700 cm⁻¹ for the conjugated aldehyde.

C=C Stretch : A medium intensity band is expected around 1600-1650 cm⁻¹ for the alkene double bond.

C-H Stretch : Bands corresponding to the aldehydic C-H stretch are expected around 2720 cm⁻¹ and 2820 cm⁻¹. The vinylic C-H stretch will appear above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹.

C-Cl Stretch : The carbon-chlorine stretch typically appears in the fingerprint region, between 600 and 800 cm⁻¹.

For comparison, the IR spectrum of 2-cyclohexen-1-ol (B1581600) shows a strong O-H stretch around 3350 cm⁻¹ and a C=C stretch around 1650 cm⁻¹. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Aldehyde) | 1680 - 1700 | Strong |

| C=C (Alkene) | 1600 - 1650 | Medium |

| C-H (Aldehydic) | 2720, 2820 | Medium |

| C-H (Vinylic) | >3000 | Medium |

| C-H (Aliphatic) | <3000 | Strong |

| C-Cl | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysisnih.govnist.govbeilstein-journals.orgnist.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₉ClO), the molecular ion peak (M⁺) in the mass spectrum would appear as a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). nih.gov The nominal molecular weight is 144.60 g/mol . nih.gov

The exact mass can be determined using high-resolution mass spectrometry (HRMS), which would confirm the molecular formula C₇H₉ClO. nih.gov The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for this molecule might include the loss of a chlorine atom (M-Cl), the loss of the formyl group (M-CHO), and retro-Diels-Alder reactions of the cyclohexene ring.

A related compound, 2-chlorocyclohexanol, shows a molecular ion at m/z 134. nist.gov Another related compound, chlorocyclohexane, has a molecular weight of 118.605 g/mol . nist.gov

Integration of Spectroscopic Data for Definitive Structural Characterization

The structural elucidation of this compound, a substituted β-chloro-α,β-unsaturated aldehyde, serves as an exemplary case for the power of combined spectroscopic analysis. While individual techniques provide valuable pieces of the structural puzzle, it is their integration that affords a comprehensive and unambiguous picture of the molecular framework.

The molecular formula, C₇H₉ClO, is the foundational piece of information, typically determined by high-resolution mass spectrometry. This provides the elemental composition and the nominal mass of the molecule, which for this compound is approximately 144.6 g/mol , with a more precise exact mass of 144.0341926 Da. acs.org The presence of a chlorine atom is immediately suggested by the isotopic pattern of the molecular ion peak in the mass spectrum, where the M+2 peak would have a significant intensity (approximately one-third of the M+ peak) due to the natural abundance of the ³⁷Cl isotope.

Infrared (IR) Spectroscopy offers the first glimpse into the functional groups present. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A strong, sharp peak in the region of 1685-1666 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group conjugated with a C=C double bond. The C=C double bond itself would exhibit a stretching vibration around 1640-1600 cm⁻¹. Furthermore, the C-H stretching vibration of the aldehyde group typically appears as a pair of medium intensity bands around 2830-2695 cm⁻¹ and 2720 cm⁻¹. The presence of sp² C-H bonds (from the alkene) and sp³ C-H bonds (from the cyclohexene ring) would be observed in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively. The C-Cl stretch would be found in the fingerprint region, typically between 800 and 600 cm⁻¹.

¹H NMR Spectroscopy provides detailed information about the proton environment in the molecule. For this compound, the most downfield signal would be the aldehyde proton (-CHO), expected as a singlet around δ 9.5-10.5 ppm. Due to the absence of adjacent protons, it would not exhibit splitting. The protons on the cyclohexene ring would appear as a series of multiplets in the upfield region, typically between δ 1.5 and 2.5 ppm. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton. The most deshielded carbon would be the carbonyl carbon of the aldehyde group, appearing in the range of δ 190-200 ppm. The two sp² carbons of the C=C double bond would be observed between δ 120 and 150 ppm, with the carbon atom bonded to the chlorine atom (C-2) being significantly influenced by the electronegativity of the halogen. The remaining sp³ hybridized carbons of the cyclohexene ring would resonate in the upfield region, typically between δ 20 and 40 ppm.

Mass Spectrometry (MS) not only confirms the molecular weight but also provides valuable structural information through the analysis of fragmentation patterns. Upon electron ionization, this compound would undergo characteristic fragmentation. Loss of the chlorine atom, the formyl group (CHO), or ethylene (B1197577) from the cyclohexene ring are all plausible fragmentation pathways that would result in specific daughter ions. The detection of these fragments helps to piece together the connectivity of the molecule.

The definitive structure of this compound is confirmed by the congruence of all these spectroscopic data points. For instance, the presence of an aldehyde is supported by the IR absorption around 1670 cm⁻¹, the ¹H NMR signal at ~10 ppm, and the ¹³C NMR signal at ~190 ppm. The substituted cyclohexene ring is confirmed by the various aliphatic proton and carbon signals in the NMR spectra and by the fragmentation pattern in the mass spectrum.

A study on the synthesis of pyrimidothiazoloquinoxaline derivatives utilized this compound as a key intermediate, highlighting its role in the construction of more complex molecular architectures. sapub.orgsapub.org While the primary focus of this research was not the detailed spectroscopic analysis of the starting material, its successful use in the synthesis implicitly validates its structural assignment.

Further structural confirmation and detailed stereochemical analysis can be achieved through advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), as well as long-range correlations between protons and carbons (HMBC), leaving no ambiguity in the final structural assignment.

For derivatives of this compound, such as (E)-3-benzylidene-2-chlorocyclohex-1-enecarbaldehyde, single-crystal X-ray diffraction can provide the ultimate proof of structure, including the stereochemistry of the substituents. The ORTEP diagrams from such studies offer a three-dimensional representation of the molecule, confirming the connectivity and spatial arrangement of all atoms. researchgate.net

Computational Chemistry Approaches to 2 Chlorocyclohex 1 Enecarbaldehyde Reactivity and Conformation

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are foundational to understanding the electronic makeup of a molecule, which in turn governs its reactivity and spectroscopic properties. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry due to its balance of accuracy and computational cost. For 2-Chlorocyclohex-1-enecarbaldehyde, DFT would be instrumental in mapping out potential reaction mechanisms. For instance, in reactions involving nucleophilic attack at the carbonyl carbon or addition to the carbon-carbon double bond, DFT can be used to calculate the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

The energy of the transition state determines the activation energy of a reaction, providing a quantitative measure of its kinetic feasibility. By locating the transition state structures, chemists can gain a three-dimensional understanding of the atomic rearrangements that occur during a chemical transformation. For example, a DFT study could compare the activation barriers for 1,2-addition versus 1,4-conjugate addition of a nucleophile to the enal system of this compound, thereby predicting the likely regioselectivity of the reaction. While specific DFT data for this compound is scarce in the literature, studies on similar α,β-unsaturated carbonyl systems routinely employ DFT to rationalize their reactivity patterns.

A hypothetical DFT study on this compound could involve various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, def2-TZVP) to ensure the reliability of the results. The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), would be crucial for simulating reactions in solution.

Table 1: Hypothetical DFT-Calculated Parameters for a Reaction of this compound

| Parameter | Value (kcal/mol) | Method/Basis Set |

| Relative Energy of Reactant Complex | 0.0 | B3LYP/6-311+G(d,p) |

| Activation Energy (Transition State) | +15.2 | B3LYP/6-311+G(d,p) |

| Relative Energy of Product | -8.5 | B3LYP/6-311+G(d,p) |

Note: The data in this table is illustrative and not based on actual published research for this specific molecule.

Ab initio methods, which are based on first principles without empirical parameterization, are particularly valuable for predicting spectroscopic properties. For this compound, ab initio calculations, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be used to predict vibrational frequencies (for IR and Raman spectroscopy), and electronic transition energies (for UV-Vis spectroscopy).

By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. This can be compared with an experimental spectrum to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. For instance, the characteristic C=O and C=C stretching frequencies in this compound could be accurately predicted, taking into account the electronic effects of the chlorine substituent. Similarly, prediction of NMR chemical shifts, while computationally demanding, can provide valuable information for structure elucidation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

The cyclohexene (B86901) ring in this compound is not planar and can adopt different conformations. Furthermore, the aldehyde group can rotate relative to the ring. Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational landscape over time. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of empirical potential energy functions.

By simulating the molecule's movement over nanoseconds or even microseconds, MD can reveal the preferred conformations and the energy barriers between them. For this compound, MD simulations could identify the most stable arrangement of the cyclohexene ring (e.g., half-chair, boat) and the orientation of the chloro and aldehyde substituents. These simulations can be performed in the gas phase or, more realistically, in the presence of an explicit solvent to understand how intermolecular interactions with solvent molecules influence the conformational equilibrium.

Prediction of Reaction Pathways and Selectivity using Computational Models

Computational models, integrating both QM and MM approaches, can be used to predict the pathways and selectivity of reactions involving this compound. For complex reactions, a QM/MM approach might be employed, where the reacting core of the molecule is treated with a high level of QM theory, while the surrounding parts and solvent are treated with a more computationally efficient MM force field.

These models can be particularly useful in predicting stereoselectivity, for example, in reactions that create new chiral centers. By comparing the energies of the transition states leading to different stereoisomers, the model can predict which product will be formed in excess. The influence of catalysts, including organocatalysts or metal catalysts, on reaction pathways and selectivity can also be modeled.

Structure-Activity Relationship (SAR) Studies via Computational Methods for Analogs

While direct computational studies on this compound may be limited, computational methods are invaluable for conducting Structure-Activity Relationship (SAR) studies on a series of its analogs. By systematically modifying the structure of the parent molecule (e.g., changing the halogen, altering the substitution pattern, or modifying the aldehyde group) and calculating various electronic and steric descriptors for each analog, a quantitative structure-activity relationship (QSAR) model can be developed.

These descriptors, such as molecular weight, logP, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be correlated with experimentally determined biological activity or reactivity. Such models can then be used to predict the properties of new, unsynthesized analogs, thereby guiding the design of molecules with desired characteristics.

Table 2: Computationally Derived Descriptors for Hypothetical Analogs of this compound

| Analog | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| 2-Fluorocyclohex-1-enecarbaldehyde | -6.8 | -1.5 | 3.1 |

| This compound | -7.0 | -1.8 | 3.5 |

| 2-Bromocyclohex-1-enecarbaldehyde | -7.1 | -1.9 | 3.6 |

Note: The data in this table is illustrative and not based on actual published research.

Applications of 2 Chlorocyclohex 1 Enecarbaldehyde As a Key Synthetic Building Block

Synthesis of Diverse Heterocyclic Compounds

The inherent reactivity of 2-chlorocyclohex-1-enecarbaldehyde makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. Its ability to participate in cyclization and condensation reactions has been extensively exploited to generate novel molecular frameworks with potential applications in medicinal chemistry and materials science.

Formation of Pyridazine (B1198779) Derivatives

Pyridazine and its fused derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their wide range of biological activities. Research has demonstrated the utility of this compound in the synthesis of these important scaffolds. For instance, various substituted pyridazines can be synthesized in high yields by reacting 1,2-diacylcyclopentadienes with hydrazine (B178648) hydrate. liberty.edu While this specific example does not directly involve this compound, the general principle of using a reactive carbonyl compound and a dinucleophile like hydrazine is a common strategy for pyridazine synthesis. The electrophilic nature of the aldehyde group and the potential for the chlorine atom to act as a leaving group in this compound make it a promising candidate for similar cyclocondensation reactions to form pyridazine rings fused to a cyclohexene (B86901) core.

| Precursor | Reagent | Product Class | Significance |

| 1,2-Diacylcyclopentadienes | Hydrazine Hydrate | 5,6-Fused Ring Pyridazines | High yield synthesis of unique pyridazines. liberty.edu |

Construction of Pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline Skeletons

In a notable application, this compound has been utilized as a key intermediate in the synthesis of novel pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives. nih.govresearchgate.net This complex heterocyclic system is constructed through a multi-step synthetic sequence. The process involves the reaction of 2-aminopyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline-4-one with this compound. nih.govresearchgate.net This reaction highlights the ability of the aldehyde functionality to participate in condensation reactions, leading to the formation of a new carbon-nitrogen bond and the expansion of the heterocyclic framework. The resulting compounds have been characterized by various spectral techniques, confirming the successful incorporation of the cyclohexene moiety into the final structure. nih.govresearchgate.net

| Reactant A | Reactant B | Product |

| 2-Aminopyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline-4-one | This compound | Pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives |

Generation of Thio-functionalized Cyclohexene Systems

The reactivity of the chlorine atom in this compound allows for the introduction of sulfur-based functional groups, leading to the formation of thio-functionalized cyclohexene systems. This is exemplified in the synthesis of pyridazino[3,4-b] nih.govnih.govthiazine derivatives. Although not directly starting from this compound, a related pyridazinethione derivative is used to construct a thiazinone ring. This transformation showcases the principle of utilizing a sulfur nucleophile to displace a leaving group, a reaction pathway that is highly relevant to the chemistry of this compound. The presence of the enone system in the resulting molecules opens up possibilities for further chemical modifications.

Role in Constructing Complex Carbocyclic and Acyclic Structures

Beyond the synthesis of heterocycles, this compound serves as a valuable starting material for the preparation of intricate carbocyclic and acyclic molecules. The strategic placement of its functional groups allows for a range of transformations that build molecular complexity.

Preparation of Highly Functionalized Cyclohexenes

The cyclohexene core of this compound provides a scaffold for the introduction of multiple functional groups with high regio- and stereocontrol. While direct examples utilizing this compound are not prevalent in the provided search results, the synthesis of highly functionalized cyclohexenes from other precursors demonstrates the general strategies that could be applied. For instance, the dihapto-coordination of benzene (B151609) to a tungsten complex allows for sequential protonation and nucleophilic addition reactions, leading to cis-disubstituted η2-cyclohexene complexes with high stereocontrol. nih.gov This approach highlights the potential for controlled functionalization of the cyclohexene ring system, a strategy that could be adapted for derivatives of this compound.

Synthesis of Chalcones and Related α,β-Unsaturated Carbonyl Compounds

A significant application of this compound is in the synthesis of chalcones and related α,β-unsaturated carbonyl compounds. Chalcones, which are 1,3-diphenyl-2-propen-1-ones, are known for their diverse pharmacological activities. jchemrev.com A series of novel chalcones have been synthesized by reacting benzylidene derivatives of this compound with various aromatic and heterocyclic ketones. This reaction, a Claisen-Schmidt condensation, involves the base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone. jetir.orgijarsct.co.in The aldehyde group of the this compound derivative readily participates in this condensation, demonstrating its utility in constructing the characteristic enone bridge of the chalcone (B49325) framework. The resulting compounds have been characterized by spectroscopic methods, and some have shown promising cytotoxic properties.

| Reactant A | Reactant B | Catalyst | Product Class |

| Benzylidene derivative of this compound | Aromatic/Heterocyclic Ketones | Potassium Hydroxide | Chalcones |

| Substituted Benzaldehyde | Substituted Acetophenone | Sodium Hydroxide | Chalcones ijarsct.co.in |

Utilization in Multi-Component Reactions (MCRs) and Domino Processes

This compound is a versatile synthetic building block with significant potential for application in multi-component reactions (MCRs) and domino processes. Its structure, featuring an α,β-unsaturated aldehyde system and a vinyl chloride moiety, offers multiple reactive sites that can be exploited to construct complex molecular architectures in a single synthetic operation. While specific literature examples detailing the use of this exact compound in MCRs and domino reactions are not extensively documented, its reactivity can be inferred from analogous transformations involving similar substrates.

A prime theoretical application of this compound is in a domino Michael addition followed by an intramolecular cyclization. For instance, in a reaction with a suitable nucleophile such as a β-ketoester, the Michael addition would be expected to occur at the β-position of the unsaturated aldehyde. The resulting enolate intermediate could then undergo an intramolecular nucleophilic substitution of the vinyl chloride, leading to the formation of a fused bicyclic system. This type of domino sequence is highly valuable for the rapid construction of carbocyclic and heterocyclic frameworks.

Another promising area is its use in MCRs for the synthesis of highly substituted heterocycles. For example, in a modified Hantzsch-type reaction, this compound could react with a β-ketoester, an ammonium source, and another carbonyl compound. The initial steps would likely follow the traditional Hantzsch mechanism to form a dihydropyridine intermediate, with the chloro-substituted cyclohexene ring being carried through the transformation. Subsequent elimination or further functionalization of the chloro group could then provide access to novel annulated pyridine derivatives.

The table below outlines potential multi-component and domino reactions involving this compound, the proposed reactants, and the expected complex products.

| Reaction Type | Reactants | Potential Product |

| Domino Michael/Intramolecular Alkylation | This compound, Ethyl acetoacetate, Sodium ethoxide | Fused bicyclic keto-ester |

| Multi-component Hantzsch-like Reaction | This compound, Ethyl acetoacetate, Ammonia, Acetaldehyde | Tetrahydroquinoline derivative |

| Three-component Domino Reaction | This compound, Malononitrile, A primary amine | Substituted dihydropyridine |

Development of Novel Catalytic Transformations using this compound

The unique structural features of this compound make it an attractive substrate for the development of novel catalytic transformations. The presence of both an aldehyde and a vinyl chloride group within a cyclic framework opens up avenues for various catalytic strategies, including asymmetric catalysis and transition metal-catalyzed cross-coupling reactions.

Organocatalysis represents a particularly promising approach for the enantioselective functionalization of this compound. Chiral secondary amine catalysts, such as prolinol derivatives, could be employed to activate the α,β-unsaturated aldehyde towards asymmetric Michael additions. acs.org This would allow for the stereocontrolled introduction of a wide range of nucleophiles at the β-position, leading to chiral cyclohexyl derivatives that are valuable intermediates in natural product synthesis.

Furthermore, the vinyl chloride moiety is a handle for transition metal-catalyzed cross-coupling reactions. Palladium-based catalysts, for instance, could facilitate Suzuki, Sonogashira, or Heck couplings at the C-Cl bond. This would enable the introduction of aryl, alkynyl, or vinyl substituents, respectively, providing a powerful tool for the diversification of the cyclohexene scaffold. The development of catalytic systems that can selectively activate the C-Cl bond in the presence of the aldehyde functionality is a key challenge and an area of active research.

Recent advances in photocatalysis could also be harnessed for the transformation of this compound. Photoredox catalysis, for example, could enable the generation of a vinyl radical from the vinyl chloride, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions under mild conditions.

The following table summarizes potential novel catalytic transformations for this compound, the type of catalyst that could be employed, and the resulting transformed products.

| Catalytic Transformation | Catalyst Type | Potential Product |

| Asymmetric Michael Addition | Chiral secondary amine (e.g., prolinol ether) | Enantioenriched β-substituted cyclohexanecarbaldehyde |

| Suzuki Cross-Coupling | Palladium(0) complex with a phosphine ligand | 2-Aryl-cyclohex-1-enecarbaldehyde |

| Sonogashira Cross-Coupling | Palladium(0)/Copper(I) co-catalyst | 2-Alkynyl-cyclohex-1-enecarbaldehyde |

| Photoredox-mediated Radical Alkylation | Iridium or Ruthenium-based photocatalyst | 2-Alkyl-cyclohex-1-enecarbaldehyde |

Future Research Directions and Unexplored Reactivity of 2 Chlorocyclohex 1 Enecarbaldehyde

Development of Enantioselective Synthetic Transformations

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. While the direct enantioselective α-chlorination of aldehydes has been established, future research on 2-chlorocyclohex-1-enecarbaldehyde could focus on leveraging its existing functionality to induce stereochemistry in subsequent transformations. nih.govorganic-chemistry.org

Organocatalysis presents a powerful tool for achieving these enantioselective transformations. nih.gov Chiral secondary amines, such as proline derivatives, can react with the aldehyde to form a transient enamine, which can then participate in a variety of asymmetric reactions. organic-chemistry.org The development of novel organocatalysts specifically designed to accommodate the steric and electronic properties of this compound could lead to highly efficient and selective methods for synthesizing chiral derivatives. For instance, asymmetric Michael additions, aldol (B89426) reactions, and pericyclic reactions could be explored.

A key area of investigation would be the development of catalytic systems that can control the stereocenter at the α-position relative to the aldehyde or at the β-position through conjugate addition. The utility of such methods is underscored by the ability to transform the resulting α-chloro aldehydes into valuable chiral synthons like α-chloro alcohols, terminal epoxides, and nonproteinogenic amino acids without loss of optical purity. nih.gov

Table 1: Potential Enantioselective Transformations for this compound

| Transformation | Catalyst Type | Potential Chiral Product |

| Michael Addition | Chiral Amine/Thiourea | β-Substituted Chiral Aldehydes |

| Aldol Reaction | Chiral Proline Derivatives | Chiral β-Hydroxy Aldehydes |

| Diels-Alder Reaction | Chiral Lewis Acid | Chiral Fused Carbocycles |

| α-Fluorination | Chiral Amine | α-Chloro-α-fluoro Aldehydes |

The kinetic resolution of racemic α-chloroaldehydes during subsequent functionalization, such as fluorination, has been shown to be a viable strategy for achieving high enantioselectivity, highlighting another promising research direction. beilstein-journals.org

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of this compound can be significantly enhanced by the discovery of novel catalytic systems. Current research in aldehyde chemistry points towards several promising avenues. Dual-catalyst systems, where two different catalysts work in concert to activate both the nucleophile and the electrophile, could unlock new reaction pathways. For example, the combination of a chiral pyrrolidine catalyst to form an enamine and a hydrogen-bond donor like a urea derivative could facilitate challenging conjugate additions to otherwise unreactive esters or other Michael acceptors. wisc.edu

Another area of interest is the use of boronic acids as mild Lewis acid catalysts. These have proven effective in catalyzing the condensation of aldehydes with ketene dialkyl acetals to furnish α,β-unsaturated esters with high (E)-stereoselectivity. nih.gov Applying such systems to this compound could provide efficient access to a range of diene esters.

Furthermore, palladium catalysis combined with organic nitrites as co-catalysts has enabled the dehydrogenation of saturated aldehydes to their α,β-unsaturated counterparts using molecular oxygen as the oxidant. acs.org Exploring similar oxidative catalytic systems could lead to further functionalization of the cyclohexene (B86901) ring or the aldehyde group under mild conditions.

Table 2: Emerging Catalytic Systems for Aldehyde Derivatization

| Catalytic System | Reaction Type | Potential Application |

| Chiral Amine + H-bond Donor | Conjugate Addition | Synthesis of complex cyclic systems |

| Boronic Acids | Condensation | Preparation of diene esters |

| Palladium / Organic Nitrite | Oxidation | Selective dehydrogenation |

| Simple Aldehydes | Dehydrative Transformations | C-N and C-O bond formation |

Simple aldehydes themselves can act as catalysts in dehydrative transformations, activating amines and alcohols for various reactions. Investigating the autocatalytic potential of this compound or its use as a catalyst in other reactions could reveal novel and sustainable synthetic methods.

Investigation of this compound in Bio-Inspired Chemical Synthesis

Nature often employs α,β-unsaturated aldehydes as reactive intermediates in various biological processes. These compounds can act as alkylating agents, interacting with biological nucleophiles such as the sulfhydryl groups in glutathione or amino groups in proteins and DNA. nih.gov This inherent reactivity can be harnessed in bio-inspired synthetic strategies.

The electrophilic nature of the β-carbon in this compound makes it susceptible to conjugate addition by weak nucleophiles, mimicking enzymatic reactions. libretexts.org Future research could focus on using this compound in biomimetic cascade reactions to construct complex molecular architectures reminiscent of natural products. For instance, a bio-inspired intramolecular [4+2] cycloaddition could be envisioned to rapidly assemble polycyclic frameworks from a suitably functionalized derivative of this compound. nih.gov Such an approach was recently used in the concise synthesis of caged sesquiterpenoids, demonstrating the power of biomimetic strategies in achieving synthetic efficiency. nih.gov

By studying the mechanisms of natural product biosynthesis, chemists can design synthetic routes that leverage the intrinsic reactivity of building blocks like this compound to achieve complexity in a limited number of steps.

Advanced Studies on α-Functionalized α,β-Unsaturated Aldehydes in Fine Chemical Synthesis

α-Functionalized α,β-unsaturated aldehydes are a critical class of compounds used extensively as "building blocks" in fine organic synthesis. nih.govmdpi.comnih.gov The presence of multiple reactive sites—the aldehyde, the conjugated double bond, and the α-functional group—enriches their chemistry and expands their applications in synthesizing valuable molecules for the pharmaceutical, chemical, and agricultural industries. mdpi.comnih.gov

This compound is a prime example of this class of reagents. The chlorine atom at the α-position not only activates the double bond for nucleophilic attack but also serves as a leaving group or a handle for cross-coupling reactions. This allows for a diverse range of transformations.

Table 3: Applications of α-Functionalized α,β-Unsaturated Aldehydes

| Application Area | Synthetic Utility | Examples of Target Molecules |

| Fine Organic Synthesis | Versatile building blocks | Natural products, complex scaffolds |

| Agrochemicals | Precursors | Pesticides, herbicides |

| Pharmaceuticals | Intermediates | Drugs, biologically active compounds |

| Materials Science | Monomers/Starting Materials | Dyes, aromatic compounds |

Future research should focus on expanding the synthetic toolbox for this compound. For example, its use as a dienophile in Diels-Alder reactions could be systematically studied to create a variety of substituted bicyclic structures. nih.gov Similarly, its participation in organocatalyzed cascade reactions, which allow for the rapid construction of molecular complexity from simple precursors, is a promising area for exploration. mdpi.com

Unveiling New Synthetic Disconnections and Methodologies for Complex Molecule Assembly

The true potential of a synthetic building block is realized when it enables new synthetic disconnections—retrosynthetic pathways that were not previously feasible. This compound is well-suited to inspire such novel methodologies for assembling complex molecules.

One powerful strategy involves organocatalytic domino or cascade reactions. nih.gov For instance, a one-pot sequence involving an initial Michael addition to the β-position of the aldehyde, followed by a second Michael addition and a final intramolecular 1,2-addition, could generate highly functionalized cyclohexanes with multiple contiguous stereocenters. nih.gov Such a process creates significant molecular complexity in a single operation with excellent stereocontrol.

The development of new synthetic methods is crucial for advancing organic chemistry. mdpi.com The unique reactivity of this compound could be exploited in novel multicomponent reactions, where three or more reactants combine in a single pot to form a complex product. The aldehyde could serve as a linchpin, reacting sequentially with different partners to rapidly build up molecular frameworks. By rethinking how complex carbocyclic and heterocyclic systems can be assembled, this compound can become a central tool for innovative and efficient synthesis.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 2-Chlorocyclohex-1-enecarbaldehyde in synthetic workflows?

- Methodology : Combine spectroscopic techniques such as -NMR and -NMR to verify the aldehyde proton (~9-10 ppm) and conjugated cyclohexene system. Cross-validate with FT-IR for carbonyl stretching (~1700 cm) and GC-MS for molecular ion peaks (expected MW: 156.6 g/mol). Reference physical properties (e.g., CAS 542-18-7) and regulatory codes (HS 2913000090) for alignment with literature .

- Purity Assessment : Use HPLC with a polar stationary phase (C18 column) and UV detection at 220–260 nm to quantify impurities. Compare retention times with authenticated standards.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Handling : Work under inert atmosphere (N/Ar) to prevent oxidation. Use sealed systems for reactions involving heat or volatile byproducts .

- Personal Protection : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use fume hoods to minimize inhalation risks (GHS hazard code: H315/H319 for skin/eye irritation) .

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15+ minutes with saline. Seek medical evaluation if symptoms persist .

Q. What are the established synthetic routes for this compound?

- Methodology : Adapt halogenation strategies for cyclohexene derivatives. For example, chlorination of cyclohexenecarbaldehyde using SOCl or PCl under anhydrous conditions. Monitor reaction progress via TLC (hexane:EtOAc, 4:1) and purify via vacuum distillation (bp ~120–130°C at reduced pressure) .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yields of this compound?

- Variables : Screen catalysts (e.g., Lewis acids like AlCl), solvent polarity (toluene vs. DCM), and temperature (0°C vs. room temperature). Use DOE (Design of Experiments) to identify interactions between variables.

- Purification : Employ fractional crystallization or column chromatography (silica gel, gradient elution) to isolate the product from dihalogenated byproducts .

Q. What reaction mechanisms govern the electrophilic behavior of this compound?

- Methodology : Perform kinetic studies (e.g., UV-Vis monitoring of aldehyde reactivity) under varying pH and nucleophile concentrations. Complement with DFT calculations to map electron density distributions and predict regioselectivity in Diels-Alder reactions.

Q. How does 2-Chlorocycloclohex-1-enecarbaldehyde’s stability vary under different storage conditions?

- Assessment : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC. Monitor for aldehyde oxidation (to carboxylic acid) or hydrolysis. Store in amber vials at –20°C under inert gas to suppress decomposition .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

- Cross-Validation : Replicate published NMR conditions (solvent, concentration) and compare with in-house data. Use high-field instruments (≥400 MHz) to resolve overlapping peaks. Submit samples to independent labs for interlaboratory validation .

Q. How can computational modeling predict the environmental impact of this compound?

- Approach : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradability (e.g., BIOWIN scores) and ecotoxicity (e.g., LC for aquatic organisms). Validate with experimental OECD 301F tests for aerobic degradation .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 156.6 g/mol | |

| Boiling Point | ~120–130°C (at reduced pressure) | |

| GHS Hazards | H315, H319 (Skin/Eye Irritant) | |

| Recommended Storage | –20°C under N |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.